molecular formula C19H20N4O4 B076374 Disperse Red 1 acrylate CAS No. 13695-46-0

Disperse Red 1 acrylate

Cat. No.: B076374
CAS No.: 13695-46-0
M. Wt: 368.4 g/mol
InChI Key: MOUZYIAKMYUILJ-UHFFFAOYSA-N
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Description

Disperse Red 1 acrylate, also known as 2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethyl prop-2-enoate, is a compound that belongs to the class of azo dyes. It is widely recognized for its vibrant red color and is used in various applications, including textile printing and materials science. The compound has a molecular formula of C19H20N4O4 and a molecular weight of 368.39 g/mol .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Disperse Red 1 Acrylate are not fully understood. It is known that the dye can interact with various biomolecules. For example, it has been used in liquid crystal monomers to achieve specific voxel orientations, impacting materials science in robotics and sensors

Cellular Effects

It has been observed that both heating and illumination of the samples with visible light promote the appearance of a dark red coloration inside the heated or illuminated regions . This suggests that this compound may have some influence on cellular processes, possibly through its interactions with cellular signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its photo-responsive properties. Upon exposure to visible light, the dye undergoes a trans–cis isomerization . This process is a new feature of the light-induced molecular movements of azo-dyes and may be used in future for the photo-command of polymer properties and/or light storage .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits reversible light-induced solubility Over time, this can lead to changes in the effects of the product, including its stability and degradation

Preparation Methods

Synthetic Routes and Reaction Conditions: Disperse Red 1 acrylate can be synthesized through the esterification of Disperse Red 1 with acrylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: Disperse Red 1 acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Disperse Red 1 acrylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Disperse Red 1 acrylate is unique due to the presence of the acrylate group, which allows it to undergo polymerization reactions. This property makes it valuable in the development of advanced materials and coatings. Additionally, its ability to undergo photoisomerization and form dipole networks enhances its applications in nonlinear optics and photonics .

Properties

IUPAC Name

2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4/c1-3-19(24)27-14-13-22(4-2)17-9-5-15(6-10-17)20-21-16-7-11-18(12-8-16)23(25)26/h3,5-12H,1,4,13-14H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUZYIAKMYUILJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCOC(=O)C=C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

139427-10-4
Record name 2-Propenoic acid, 2-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]ethyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139427-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20407976
Record name Disperse Red 1 acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13695-46-0
Record name 2-[Ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]ethyl 2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13695-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Disperse Red 1 acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disperse Red 1 acrylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the fundamental mechanism behind Disperse Red 1 acrylate's (DR1A) optical response?

A1: DR1A exhibits optical response due to the trans-cis isomerization of its azobenzene group. When irradiated with polarized light, the azobenzene group undergoes a conformational change from the trans form to the cis form. This isomerization affects the material's refractive index and absorption characteristics, leading to observable optical effects. [, , , , , ]

Q2: How does the polymer matrix influence the optical response of DR1A?

A2: The polymer matrix plays a crucial role in dictating the rate and extent of DR1A's optical response. Research comparing DR1A copolymerized with butyl methacrylate (BMA) and methyl methacrylate (MMA) demonstrated that the length of the side chains in the polymer matrix directly influences the isomerization speed. DR1A/MMA, having shorter side chains and greater intermolecular spacing, exhibited faster optical response due to reduced steric hindrance and increased molecular mobility. []

Q3: Can you elaborate on the significance of biexponential decay observed in the isomerization of DR1A in aqueous-organic solutions?

A3: Studies on amphiphilic copolymers containing DR1A revealed a unique biexponential decay in their thermal cis-to-trans isomerization kinetics when dissolved in aqueous-organic solvent mixtures. This phenomenon suggests the presence of two distinct chromophore environments within the solution: aggregated and unaggregated DR1A units. The aggregated units experience restricted mobility, leading to a slower isomerization process, while the unaggregated units exhibit faster, uninhibited isomerization. This finding highlights the sensitivity of isomerization spectroscopy as a tool to probe self-assembled structures and local environments within polymer solutions. []

Q4: What makes the combination of DR1A and TiO2 nanorods (TiO2-NRs) particularly interesting for memristor applications?

A4: The synergy between DR1A and TiO2-NRs stems from their complementary properties. DR1A, with its photoisomerization capabilities, provides optical control, while TiO2-NRs, as a semiconductor material, enhance and modulate the electrical conductivity of the composite. When integrated into a device, this combination enables both electronic and optical control over resistive switching. The photoisomerization of DR1A, induced by polarized light, leads to conformational changes that impact the conduction pathway through the TiO2-NR network within the polymer matrix, thereby achieving optically tunable memristor behavior. [, ]

Q5: What is the role of boron nitride nanotubes (BNNTs) in studying DR1A's interfacial interactions?

A5: BNNTs serve as nanoscale containers to investigate the influence of interfacial interactions on DR1A's dynamics. By encapsulating DR1A within BNNTs, researchers can isolate the polymer chains and study their behavior in a confined environment dominated by interfacial interactions. This approach minimizes confinement effects, allowing for a clearer understanding of how interfacial interactions impact the glass transition temperature and other dynamic properties of DR1A. []

Q6: How can laser scanning be used to create patterns on surfaces modified with DR1A?

A6: Laser scanning, coupled with precise sample movement, can induce reversible patterning on surfaces containing DR1A. The laser irradiation initiates a localized Marangoni effect, leading to material redistribution and the formation of periodic structures. The reversibility of these patterns depends on the method of DR1A incorporation into the polymer matrix. For example, covalently attached DR1A enables pattern erasure upon subsequent laser scanning, while doped DR1A results in persistent structures. []

Q7: What spectroscopic techniques are valuable for characterizing DR1A and its derivatives?

A7: Multiple spectroscopic methods are employed to characterize DR1A and its modifications. Fourier-transform infrared (FT-IR) spectroscopy provides information about the vibrational modes of the molecule, offering insights into its structure and bonding. UV-Vis spectroscopy is used to study the electronic transitions within the molecule, particularly the absorption characteristics of the azobenzene chromophore. Nuclear magnetic resonance (NMR) spectroscopy, including 1H and 13C NMR, reveals details about the structure, conformation, and environment of the molecule's constituent atoms. [, , ]

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